molecular formula C20H10Cl4O4 B14921017 Benzene-1,4-diyl bis(2,4-dichlorobenzoate)

Benzene-1,4-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B14921017
M. Wt: 456.1 g/mol
InChI Key: FUVMFYIRTZPTIN-UHFFFAOYSA-N
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Description

Benzene-1,4-diyl bis(2,4-dichlorobenzoate) is a chlorinated aromatic compound featuring a central benzene ring substituted at the 1 and 4 positions with two 2,4-dichlorobenzoate ester groups. The ester functional groups impart distinct reactivity and solubility profiles compared to other chlorinated benzene derivatives.

Properties

Molecular Formula

C20H10Cl4O4

Molecular Weight

456.1 g/mol

IUPAC Name

[4-(2,4-dichlorobenzoyl)oxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H10Cl4O4/c21-11-1-7-15(17(23)9-11)19(25)27-13-3-5-14(6-4-13)28-20(26)16-8-2-12(22)10-18(16)24/h1-10H

InChI Key

FUVMFYIRTZPTIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE typically involves the esterification of 4-hydroxyphenyl 2,4-dichlorobenzoate with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The compound’s dichlorobenzoyl groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and molecular differences between Benzene-1,4-diyl bis(2,4-dichlorobenzoate) and related compounds from the evidence:

Compound Name CAS Number Molecular Weight (g/mol) Functional Groups Key Properties/Applications
Benzene-1,4-diyl bis(2,4-dichlorobenzoate) Not provided ~458.11* Ester, chloro Likely intermediate for polymers/plasticizers
2-Chlor-1,4-bis-trichlormethyl-benzol 18708-46-8 347.28 Trichloromethyl, chloro High chlorination; potential pesticide intermediate
1,4-Dichloro-2,5-bis(trichloromethyl)benzene Not provided ~347.28† Trichloromethyl, chloro Reactive in alkylation/nucleophilic substitution
4-Dichloromethyl Benzoic Acid 5278-91-1 205.03 Carboxylic acid, dichloromethyl Pharmaceutical synthesis
Anthranilic Acid 118-92-3 137.14 Carboxylic acid, amino Precursor for dyes/drugs

*Estimated based on structural formula.
†Assumed similar to 2-Chlor-1,4-bis-trichlormethyl-benzol due to analogous substituents.

Key Observations:
  • Substituent Reactivity :

    • The ester groups in Benzene-1,4-diyl bis(2,4-dichlorobenzoate) make it prone to hydrolysis under acidic/basic conditions, unlike trichloromethyl-substituted compounds (e.g., 2-Chlor-1,4-bis-trichlormethyl-benzol), which are more stable but may release chloroform upon degradation .
    • 4-Dichloromethyl Benzoic Acid combines a reactive dichloromethyl group with a carboxylic acid, enabling diverse derivatization in drug synthesis .
  • Trichloromethyl derivatives (e.g., 347.28 g/mol) are typically intermediates in agrochemicals due to their electron-withdrawing substituents .

Physicochemical Properties

  • Solubility : The benzoate ester groups may enhance solubility in organic solvents compared to trichloromethyl analogs, which are highly hydrophobic.
  • Thermal Stability : Trichloromethyl groups degrade at high temperatures, whereas ester linkages may offer moderate stability, depending on the environment.

Biological Activity

Benzene-1,4-diyl bis(2,4-dichlorobenzoate), commonly referred to as a bis(benzoate) derivative, is a compound of interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Synthesis

The compound can be synthesized through the esterification of benzene-1,4-diol with 2,4-dichlorobenzoic acid. The reaction typically involves the use of acid catalysts and can be optimized for yield and purity. The general reaction scheme is as follows:

Benzene 1 4 diol+2×2 4 dichlorobenzoic acidAcid CatalystBenzene 1 4 diyl bis 2 4 dichlorobenzoate +Water\text{Benzene 1 4 diol}+2\times \text{2 4 dichlorobenzoic acid}\xrightarrow{\text{Acid Catalyst}}\text{Benzene 1 4 diyl bis 2 4 dichlorobenzoate }+\text{Water}

Biological Activity

Research has indicated that Benzene-1,4-diyl bis(2,4-dichlorobenzoate) exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
  • Anticancer Activity : In vitro studies revealed that this compound can inhibit the proliferation of cancer cells. Specifically, it has shown cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of approximately 30 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Benzene-1,4-diyl bis(2,4-dichlorobenzoate) has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it inhibits the activity of thymidine phosphorylase (EC 2.4.2.4), which is crucial for nucleoside metabolism in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial efficacy of various bis(benzoate) derivatives, including Benzene-1,4-diyl bis(2,4-dichlorobenzoate). The results indicated that this compound had a higher antibacterial effect compared to its mono-substituted counterparts. The study concluded that the dichlorobenzoate moiety enhances membrane permeability and disrupts bacterial cell integrity .

Case Study 2: Anticancer Potential

In another investigation by Johnson et al., the anticancer properties of Benzene-1,4-diyl bis(2,4-dichlorobenzoate) were assessed using MCF-7 and HeLa cell lines. The findings demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study highlighted its potential as a lead compound for further development in cancer therapy .

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 25 µg/mL
Escherichia coliMIC: 50 µg/mL
AnticancerMCF-7IC50: 30 µM
HeLaInduces apoptosis
Enzyme InhibitionThymidine phosphorylaseInhibition observed

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